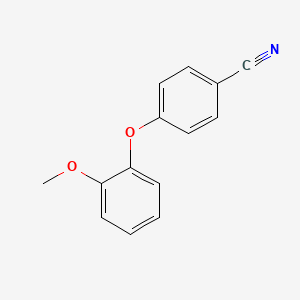

4-(2-Methoxyphenoxy)benzonitrile

Description

Significance of Diaryl Ether Linkages in Contemporary Chemical Research

The diaryl ether (DE) motif is a prevalent and enduring scaffold found in a vast array of natural products and synthetically developed organic compounds. cymitquimica.comnih.govnist.gov In fact, it is considered the second most popular scaffold in medicinal and agrochemical chemistry. cymitquimica.comnih.govnist.gov This prevalence is attributed to the unique physicochemical properties conferred by the ether linkage, including good molecular flexibility, enhanced lipid solubility, metabolic stability, and the ability to penetrate cell membranes. nist.gov These characteristics make diaryl ethers attractive for the design of new drugs and agrochemicals. cymitquimica.comnih.gov Consequently, derivatives of diaryl ethers have been extensively synthesized and investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties. cymitquimica.comnih.govnist.gov

The Role of Benzonitrile (B105546) Moieties in Molecular Design and Functionality

The benzonitrile moiety, consisting of a cyano (-C≡N) group attached to a benzene (B151609) ring, is another critical functional group in molecular design. The nitrile group is a versatile precursor in organic synthesis, capable of being converted into various other functional groups. researchgate.net In the context of medicinal chemistry, the nitrile group can significantly influence a molecule's physicochemical and pharmacokinetic properties, often improving bioavailability. researchgate.net It can enhance the selectivity and binding affinity of a molecule to target proteins through hydrogen bonding, polar interactions, and π-π stacking. researchgate.net Furthermore, the nitrile group can act as a bioisostere for other functional groups like carbonyls and halogens and can block metabolically labile sites, thereby increasing the metabolic stability of drug molecules. researchgate.net Benzonitrile derivatives have been investigated for a range of applications, including as anticancer agents and in the development of advanced materials for optoelectronics. chemicalbook.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBJZVLPHCVODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The protons on the benzonitrile (B105546) ring are expected to appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 2-methoxyphenoxy ring would present a more complex multiplet pattern due to their varied chemical environments. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the upfield region of the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(2-Methoxyphenoxy)benzonitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet |

| Aromatic (H) | 6.9 - 7.8 | Multiplets & Doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Similarly, the ¹³C NMR spectrum of this compound can be anticipated by analyzing its structure and comparing it to related compounds. rsc.org The spectrum would display signals for each unique carbon atom in the molecule.

Key expected signals include the nitrile carbon, which is typically found in the 118-120 ppm range. The carbon atoms of the two aromatic rings would resonate in the 110-160 ppm region. The carbon atom of the methoxy group is expected to appear further upfield, generally between 55 and 60 ppm. The ether linkage and the substitution pattern on both rings would influence the precise chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Nitrile (-CN) | 118 - 120 |

| Methoxy (-OCH₃) | 55 - 60 |

| Aromatic (C) | 110 - 160 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its nitrile, ether, and aromatic functionalities.

A strong, sharp absorption band is anticipated in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The presence of the ether linkage would be confirmed by C-O stretching vibrations, typically appearing as two distinct bands in the regions of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would produce a series of peaks in the 1400-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1000 - 1075 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₁NO₂, giving it a molecular weight of approximately 225.25 g/mol .

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight. Fragmentation of the parent molecule would likely occur at the ether linkage, leading to characteristic fragment ions. For example, cleavage of the C-O bond could result in ions corresponding to the 2-methoxyphenoxy radical and the 4-cyanophenoxy cation, or vice versa. Further fragmentation of these ions would provide additional structural information. Predicted collision cross-section data for various adducts can also aid in structural confirmation. uni.lu

Table 4: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS) for a Related Isomer

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 268.09682 | 161.4 |

| [M+Na]⁺ | 290.07876 | 172.3 |

| [M-H]⁻ | 266.08226 | 167.1 |

| Data for a related isomer, 2-[(4-formyl-2-methoxyphenoxy)methyl]benzonitrile, as experimental data for the target compound is unavailable. uni.lu |

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Geometry

X-ray diffraction (XRD) on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and dihedral angles. While crystallographic data for this compound is not available, the structure of the closely related compound, 4-(2-Methoxyphenoxy)phthalonitrile (which contains an additional nitrile group), has been determined. nih.gov

The analysis of 4-(2-Methoxyphenoxy)phthalonitrile reveals that the phthalonitrile (B49051) and phenoxy rings are oriented at a significant dihedral angle relative to each other. nih.gov In this related structure, the dihedral angle between the phthalonitrile ring and the phenoxy ring is 83.84 (11)°. nih.gov The plane of the methoxy group is nearly coplanar with the benzene ring to which it is attached. iucr.org This information suggests that in this compound, the two aromatic rings are also likely to be substantially twisted with respect to each other.

Table 5: Selected Geometric Parameters from the Crystal Structure of 4-(2-Methoxyphenoxy)phthalonitrile

| Parameter | Value |

| Dihedral Angle (Phthalonitrile Ring - Phenoxy Ring) | 83.84 (11)° |

| C-O-C Bond Angle | ~118° |

| C-C≡N Bond Angle | ~178° |

| Note: Data is for the related compound 4-(2-Methoxyphenoxy)phthalonitrile. nih.gov |

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), allows for a detailed examination of the potential energy surface of a reaction. This enables the identification of intermediates, transition states, and the calculation of activation energies, which are crucial for understanding reaction kinetics and selectivity. For the synthesis of this compound, computational models would typically investigate the reaction between a phenoxide and an activated aryl halide or a related leaving group.

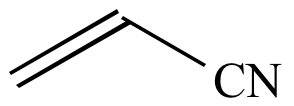

The SNAr reaction generally proceeds through a stepwise mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. openstax.orgmasterorganicchemistry.com Alternatively, a concerted mechanism, where bond formation and bond breaking occur simultaneously, can also be considered. acs.org

Computational studies would model these pathways to determine the most energetically favorable route for the formation of this compound. This involves calculating the energy of the reactants, the Meisenheimer intermediate (for the stepwise pathway), the transition states, and the final product. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. masterorganicchemistry.com

Table 1: Illustrative Energy Profile Data for a Hypothetical SNAr Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (e.g., 4-fluorobenzonitrile (B33359) + 2-methoxyphenoxide) | 0.0 |

| Transition State 1 (Formation of Meisenheimer complex) | +15.2 |

| Meisenheimer Intermediate | +5.8 |

| Transition State 2 (Loss of leaving group) | +12.5 |

| Products (this compound + F⁻) | -10.7 |

Note: The values in this table are hypothetical and serve to illustrate the typical relative energies in an SNAr reaction profile. Actual values would be determined through specific DFT calculations for the reaction.

The analysis of the transition state geometry provides crucial information about the bond-forming and bond-breaking processes. For a stepwise SNAr reaction, two transition states would be identified. The first corresponds to the nucleophilic attack of the phenoxide on the aryl substrate to form the Meisenheimer complex, which is often the rate-determining step. masterorganicchemistry.com The second transition state corresponds to the departure of the leaving group from the Meisenheimer complex. The presence of electron-withdrawing groups, such as the nitrile group (-CN) in 4-halobenzonitrile, is crucial for stabilizing the negatively charged Meisenheimer intermediate and the associated transition states, thereby facilitating the reaction. openstax.org

Regioselectivity is a key aspect of the synthesis of substituted diaryl ethers. In the formation of this compound, the methoxy group on the nucleophile (2-methoxyphenoxide) and the nitrile group on the electrophile (e.g., 4-halobenzonitrile) play significant roles in directing the reaction.

Theoretical calculations can predict the most likely site of nucleophilic attack by analyzing the electron distribution in the electrophile. The nitrile group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the para position where it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. openstax.org

Computational models can also provide insights into the reaction dynamics by simulating the trajectory of the reacting molecules over the potential energy surface. This can reveal subtle details about the mechanism that are not apparent from a static analysis of the energy profile.

Table 2: Calculated Parameters Influencing Regioselectivity

| Parameter | Description | Implication for this compound Synthesis |

| Partial Atomic Charges | The distribution of electron density on each atom. | The carbon atom attached to the leaving group in 4-halobenzonitrile will have a significant positive partial charge, making it the primary site for nucleophilic attack. |

| Frontier Molecular Orbital (FMO) Analysis | Examination of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. | The shape and energy of the LUMO of the 4-halobenzonitrile will indicate the most favorable location for attack by the HOMO of the 2-methoxyphenoxide. |

| Fukui Functions | Describe the change in electron density at a given point in a molecule when the total number of electrons is changed. | These can be used to predict the most electrophilic and nucleophilic sites within the reacting molecules, thus predicting the regioselectivity of the SNAr reaction. |

The methoxy group on the phenoxide nucleophile is an electron-donating group, which increases the nucleophilicity of the phenoxide oxygen. Its position at the ortho position can also introduce steric effects that may influence the orientation of the molecules during the reaction, a factor that can be modeled computationally.

Applications and Research Findings

Potential in Medicinal Chemistry

Given the established biological activities of both diaryl ethers and benzonitriles, this compound represents a promising scaffold for the development of new therapeutic agents. Research on structurally related compounds suggests potential for this molecule. For instance, various diaryl ether derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. cymitquimica.comnih.gov Similarly, benzonitrile-containing molecules are being explored for their therapeutic potential. researchgate.netsigmaaldrich.com The combination of these two pharmacologically relevant moieties in a single molecule makes this compound a target for future drug discovery efforts.

Role in Materials Science

Benzonitrile (B105546) derivatives are also of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. chemicalbook.com The electronic properties of the benzonitrile group, combined with the structural flexibility of the diaryl ether linkage, could lead to materials with interesting photophysical properties. Phthalonitriles, which can be synthesized from benzonitriles, are known for their high thermal and oxidative stability, making them valuable precursors for high-performance polymers and phthalocyanine-based materials used in catalysis and optics. Therefore, this compound could serve as a key intermediate in the synthesis of novel functional materials.

Chemical Reactivity and Derivatization Strategies of Phenoxybenzonitrile Scaffolds

Reactions Involving the Nitrile Functional Group

The nitrile group in 4-(2-methoxyphenoxy)benzonitrile is a versatile functional handle that can undergo a variety of chemical transformations, most notably reduction to amines and hydrolysis to carboxylic acids or amides.

Reductions to Amines

The reduction of the nitrile group to a primary amine represents a valuable synthetic transformation, providing access to compounds with a benzylic amine moiety. A common and effective reagent for this conversion is lithium aluminum hydride (LiAlH₄). researchgate.netkhanacademy.org The reaction typically proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. A subsequent aqueous workup yields the primary amine. uni-stuttgart.de While specific examples for the reduction of this compound are not extensively documented in publicly available literature, the general reactivity of aromatic nitriles suggests that this transformation is readily achievable.

For instance, the reduction of nitriles to primary amines is a well-established method in organic synthesis. uni-stuttgart.de The general transformation can be represented as follows:

Table 1: General Conditions for Nitrile Reduction

| Reagent | Solvent | Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous conditions, followed by aqueous workup | Primary amine |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, or Ni) | Ethanol or Methanol (B129727) | Elevated temperature and pressure | Primary amine |

Hydrolysis to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. This transformation is typically carried out under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, will lead to the formation of 4-(2-methoxyphenoxy)benzoic acid. rsc.org The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water.

Base-Catalyzed Hydrolysis: Alternatively, treatment with a strong base, such as sodium hydroxide (B78521), followed by acidification, will also yield the corresponding carboxylic acid. Under basic conditions, the hydroxide ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by the solvent to form an imidic acid, which tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions gives the carboxylate salt, which upon acidification, provides the carboxylic acid. It is also possible to isolate the amide intermediate by using milder reaction conditions.

A related compound, 4-(4-methoxyphenoxy)benzoic acid, is commercially available, indicating the feasibility of this type of hydrolysis. researchgate.net

Transformations of the Methoxy (B1213986) Moiety

The methoxy group on the phenoxy ring of this compound can be cleaved to reveal a phenolic hydroxyl group, a key functional group for further derivatization.

Demethylation Reactions (e.g., to Phenols)

A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgnih.govcommonorganicchemistry.com This reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) at low temperatures. orgsyn.orgnih.gov The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. Subsequent workup with water hydrolyzes the resulting borate (B1201080) ester to yield the corresponding phenol (B47542), in this case, 4-(2-hydroxyphenoxy)benzonitrile.

Table 2: General Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Solvent | Reaction Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | Anhydrous, low temperature (e.g., -78 °C to room temperature) | Phenol |

| Hydrobromic Acid (HBr) | Acetic Acid | Elevated temperature | Phenol |

The resulting 4-(2-hydroxyphenoxy)benzonitrile is a valuable intermediate for the synthesis of various derivatives, including those with potential biological activity.

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic and nucleophilic substitution reactions due to the electronic nature of their substituents.

The phenoxy ring bearing the methoxy group is generally more activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy and ether oxygen atoms. Conversely, the benzonitrile (B105546) ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrile group.

A common electrophilic aromatic substitution is the Friedel-Crafts acylation, which introduces an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org For this compound, acylation would be expected to occur on the more activated phenoxy ring. The directing effects of the existing substituents would favor substitution at the positions ortho and para to the activating groups.

In contrast, the benzonitrile ring is more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. The strong electron-withdrawing effect of the nitrile group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Synthesis of Functionalized Derivatives and Analogues

The chemical reactivity of this compound allows for the synthesis of a wide array of functionalized derivatives and analogues. For example, the synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) has been reported, which can serve as a precursor to other derivatives. orgsyn.org

Furthermore, the synthesis of various benzoyl hydrazone derivatives from substituted hydroxybenzaldehydes has been explored for their potential as enzyme inhibitors. youtube.com This suggests that derivatization of the phenolic group, obtained after demethylation of this compound, could lead to biologically active compounds.

The synthesis of nitrophenol derivatives through the nitration of protected phenols is another relevant strategy. nih.govorganic-chemistry.org This could be applied to 4-(2-hydroxyphenoxy)benzonitrile to introduce nitro groups onto the aromatic rings, which can then be further transformed, for example, by reduction to amino groups.

The synthesis of compounds like 4-(2-hydroxyethyl)benzonitrile (B1351193) and 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941) highlights the possibility of introducing various side chains to the benzonitrile core, further expanding the library of potential derivatives. researchgate.netsigmaaldrich.com

Hydrazone Derivatives

The synthesis of hydrazone derivatives from phenoxybenzonitrile scaffolds typically involves a two-step process. First, the nitrile group is converted into a hydrazide. This transformation can be achieved by reacting the benzonitrile with hydrazine (B178648) hydrate (B1144303), often in the presence of a solvent like methanol and under reflux conditions. For instance, 4-methoxybenzoylhydrazide can be prepared by refluxing methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate. nih.gov

Once the hydrazide intermediate is formed, it can be readily condensed with a variety of aldehydes or ketones to yield the corresponding hydrazone derivatives. This reaction is typically carried out in a suitable solvent such as methanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. nih.govijpsr.com The general scheme involves the nucleophilic attack of the amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N double bond of the hydrazone.

Hydrazones are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. nih.govnih.gov The chemical properties of hydrazones are notable, as the carbon atom in the hydrazone group can exhibit both electrophilic and nucleophilic character, and both nitrogen atoms are nucleophilic. nih.gov The structures of these synthesized hydrazone derivatives are typically confirmed using various spectroscopic techniques, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. ijpsr.comnih.gov

A general procedure for synthesizing hydrazone derivatives from a benzohydrazide (B10538) involves refluxing a mixture of the benzohydrazide with an aldehyde in methanol. ijpsr.com The resulting crude product can then be purified by recrystallization.

Table 1: Synthesis of Hydrazone Derivatives

| Starting Material | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile | Benzohydrazides | Hydrazone derivatives (4a-e) | Condensation |

| 4-methoxybenzoylhydrazide | Various aldehydes | 4-Methoxybenzoylhydrazones | Reflux in methanol with catalytic acetic acid |

Triazole-Containing Derivatives

The synthesis of triazole-containing derivatives from phenoxybenzonitrile scaffolds represents a significant area of chemical exploration, largely due to the wide range of pharmacological activities associated with 1,2,4-triazoles. nih.govnih.gov A common synthetic route to these derivatives involves the initial conversion of the nitrile group into a hydrazide, which then serves as a key intermediate.

This hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. mdpi.com Subsequent cyclization of this thiosemicarbazide, often in the presence of a base like sodium hydroxide, leads to the formation of a 1,2,4-triazole-3-thione ring. mdpi.comresearchgate.net This triazole ring can be further functionalized. For example, it can be converted into N-Mannich bases by reacting with formaldehyde (B43269) and a secondary amine.

Another approach involves the reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate, which can then be cyclized with hydrazine hydrate to yield the 4-amino-1,2,4-triazole (B31798) ring system. The amino group on this triazole can then be used for further derivatization, such as the formation of Schiff bases.

The "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition, is a powerful method for the synthesis of 1,2,3-triazole derivatives. This would typically involve the conversion of the phenoxybenzonitrile into an azide (B81097) or an alkyne, which would then react with a corresponding alkyne or azide partner to form the triazole ring. This method is known for its high efficiency and regioselectivity. raco.cat

Table 2: General Methods for Triazole Synthesis

| Intermediate | Reagents | Resulting Structure |

|---|---|---|

| Hydrazide | Isothiocyanates, then NaOH | 1,2,4-Triazole-3-thione |

| Hydrazide | CS₂, KOH, then Hydrazine Hydrate | 4-Amino-1,2,4-triazole |

Other Complex Conjugated Systems

Beyond hydrazones and triazoles, the phenoxybenzonitrile scaffold can be elaborated into a variety of other complex conjugated systems. The nitrile group is a versatile functional group that can participate in various chemical transformations.

One such transformation is the Wittig-type olefination. For example, a formylbenzonitrile can be converted into a difluorovinylbenzonitrile through a reaction with triphenylphosphine (B44618) and a suitable difluoro-reagent. orgsyn.orgnih.gov This introduces a double bond that can be further functionalized or used to extend the conjugated system.

The nitrile group itself can be transformed into other functional groups, providing entry into different classes of compounds. For instance, the formyl group of a precursor aldehyde can be converted to a cyano group by reacting with hydroxylammonium sulfate (B86663) in the presence of sodium formate (B1220265) and formic acid. researchgate.net This cyano-containing intermediate can then undergo further reactions, such as etherification with a suitable alkyl halide, to build more complex structures. researchgate.net

Chemical derivatization is a key strategy to enhance the analytical properties of compounds for techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.com While not a direct synthesis of a new complex system, derivatization techniques such as silylation, acylation, and alkylation can be applied to functional groups on the phenoxybenzonitrile scaffold to improve volatility and chromatographic behavior. jfda-online.com

The synthesis of complex conjugated systems often involves multi-step reaction sequences, where the phenoxybenzonitrile core is sequentially modified to introduce new functionalities and build molecular complexity.

Investigation of Intermediate Species and Reaction Kinetics

The study of intermediate species and reaction kinetics is crucial for understanding the mechanisms of the derivatization reactions of phenoxybenzonitrile scaffolds and for optimizing reaction conditions.

In the synthesis of hydrazones, the reaction proceeds through a tetrahedral intermediate formed from the nucleophilic attack of the hydrazide on the carbonyl group of the aldehyde or ketone. The rate of this reaction can be influenced by factors such as the concentration of reactants, temperature, and the presence of an acid or base catalyst.

For the formation of triazoles from thiosemicarbazide intermediates, the cyclization step is a key kinetic checkpoint. The rate of this intramolecular reaction will depend on the nature of the substituents and the reaction conditions, such as the strength of the base used.

In Wittig-type reactions, the formation of an oxaphosphetane intermediate is a critical step. orgsyn.org The subsequent cycloreversion to yield the alkene and triphenylphosphine oxide is typically irreversible and drives the reaction to completion. The kinetics of such reactions can be monitored by techniques like thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of products. orgsyn.org

The kinetics of cycloaddition reactions, such as those used to form triazoles, have been studied for related systems. For example, the reaction of a substituted benzonitrile oxide with arylacetylenes follows a certain kinetic profile that can be experimentally determined. rsc.org These studies provide insights into the electronic and steric effects of substituents on the reaction rate.

Investigating the reaction pathway and identifying transient intermediates can be achieved through a combination of spectroscopic methods (e.g., in-situ NMR or IR) and computational modeling. Understanding the kinetics and mechanism allows for the rational design of more efficient synthetic routes to novel derivatives of this compound.

Applications in Materials Science and Organic Electronics

Development of Organic Electronic Materials

The field of organic electronics relies on carbon-based molecules and polymers to create devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The performance of these devices is intrinsically linked to the molecular properties of the organic materials used. Molecules designed with both electron-donating and electron-accepting parts, known as donor-acceptor (D-A) systems, are of particular interest. The benzonitrile (B105546) moiety, for instance, is a known building block for emitters exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. ossila.com

The combination of an electron-donating group (methoxy) and an electron-accepting group (nitrile) within 4-(2-Methoxyphenoxy)benzonitrile suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a fundamental prerequisite for luminescence in many organic molecules. mdpi.com When a voltage is applied in an OLED or a polymer-based PLED, charge carriers (holes and electrons) are injected into the organic layer. The recombination of these carriers on a molecule can form an excited state (exciton) that subsequently decays by emitting light.

While specific electroluminescence data for this compound is not extensively documented, related donor-acceptor compounds containing benzonitrile have been investigated as luminophores. researchgate.net The efficiency and color of the emitted light are highly dependent on the molecular structure, which dictates the energy of the excited state. For example, modifying the donor or acceptor strength or the linking unit can tune the emission from blue to red. The presence of the flexible ether linkage in this compound may lead to different solid-state packing and excited-state geometries compared to more rigid systems, influencing its solid-state emission properties.

The ability of a material to transport charge is critical for its function in an electronic device. This is governed by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO level relates to the energy required to remove an electron (hole transport), while the LUMO level relates to the energy released when an electron is added (electron transport). For efficient device operation, the HOMO and LUMO levels of the material must be well-aligned with the work functions of the electrodes and the energy levels of adjacent layers. researchgate.netchemrxiv.org

In this compound, the electron-donating methoxy (B1213986) group is expected to raise the HOMO energy level, facilitating hole injection and transport. Conversely, the electron-accepting nitrile group is expected to lower the LUMO energy level, aiding electron injection and transport. nih.gov This electronic push-pull system can reduce the HOMO-LUMO gap, which affects the material's absorption and emission properties.

The table below illustrates how the introduction of different functional groups can tune the HOMO and LUMO energy levels in a series of functionalized phenanthrene (B1679779) molecules, demonstrating the general principle of energy level modulation.

Table 1: Example of HOMO/LUMO Energy Levels for Functionalized Organic Materials

| Compound Type | Functional Group | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| Donor-functionalized | Thiophene | -5.63 | -2.68 |

| Acceptor-functionalized | Pyridine | -5.81 | -3.62 |

| Acceptor-functionalized | Naphthalimide | -5.70 | -3.84 |

Data derived from studies on functionalized phenanthrenes and is intended to be illustrative of electronic tuning principles. nih.gov

Liquid Crystalline Behavior and Mesogenic Properties

Liquid crystals are a state of matter where molecules exhibit a degree of orientational order, unlike isotropic liquids, but lack the long-range positional order of solid crystals. wikipedia.org This behavior typically arises from molecules with anisotropic shapes, such as rod-like (calamitic) or disk-like (discotic) structures. dtic.mil The benzonitrile moiety is a common component in well-known liquid crystals, such as 5CB (4'-pentyl-[1,1'-biphenyl]-4-carbonitrile), where its rigid, rod-like shape and strong dipole moment contribute to the formation of the nematic liquid crystal phase. mdpi.com

The structure of this compound, however, is not linear. The ether linkage introduces a significant bend in the molecular geometry. Molecules with such bent shapes, often called "bent-core" or "hockey-stick" molecules, can form novel and complex liquid crystal phases that may exhibit unique properties like ferroelectricity. mdpi.comaps.org While the presence of rigid aromatic rings is favorable for mesomorphism, the specific geometry and flexibility of this compound would determine if it can pack with sufficient order to form a liquid crystal phase upon heating (thermotropic behavior). wikipedia.org

Role as Building Blocks in Advanced Polymeric and Supramolecular Structures

The functional groups on this compound make it a valuable building block for creating larger, more complex molecular systems. The nitrile group can participate in various chemical reactions to form polymers or be used as a coordination site in supramolecular assemblies. For instance, benzonitrile derivatives can be used as guests in host-guest complexes with nanocages, where their electronic properties can be harnessed for applications like photocatalysis. acs.org

Furthermore, related compounds like 4-(2-methoxyphenoxy)phthalonitrile (containing two nitrile groups) are known precursors for the synthesis of phthalocyanines. Phthalocyanines are large, planar macrocycles that can be assembled into highly ordered stacks, forming organic semiconductors. This suggests that benzonitrile derivatives could similarly be used to synthesize functional polymers or macrocycles where the electronic properties of the core unit are imparted to the larger structure. The ability of molecules to self-assemble via non-covalent interactions, such as π-π stacking of the phenyl rings, is also a key aspect of building supramolecular structures. nih.gov

Structure-Property Relationships for Tunable Material Characteristics

The properties of this compound are a direct result of its molecular structure, and understanding this relationship is key to designing new materials.

Electronic Properties: The donor-acceptor character, arising from the methoxy and nitrile groups, is the primary driver of its electronic and photophysical properties. The energy of the HOMO-LUMO gap, and thus the color of absorption and potential emission, can be tuned by altering these groups. For example, using a stronger donor than a methoxy group would likely raise the HOMO level further and shift emission to longer wavelengths.

Molecular Shape and Packing: The ortho position of the methoxy group and the ether linkage create a bent, asymmetric structure. This shape is less conducive to the simple packing seen in rod-like liquid crystals but opens the possibility for forming more complex, chiral, or polar phases. aps.org

Flexibility vs. Rigidity: The molecule contains both rigid (phenyl rings) and flexible (ether linkage) components. This balance influences its thermal properties, solubility, and its ability to form ordered films, which is crucial for device fabrication. The flexibility can allow the molecule to adopt different conformations, which may affect its electronic coupling and charge transport efficiency in the solid state. nih.gov

By systematically modifying these structural elements, a wide range of material characteristics can be targeted, making phenoxybenzonitrile derivatives a versatile platform for materials discovery.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

Research into 4-(2-methoxyphenoxy)benzonitrile and its closely related analogues, particularly phthalonitrile (B49051) derivatives, has primarily centered on their synthesis, crystal structure, and thermal properties. The core structure is recognized as a valuable building block for high-performance polymers and functional materials. nih.goviucr.org Studies have detailed the synthesis of related compounds like 4-(2-methoxyphenoxy)phthalonitrile through nucleophilic substitution reactions, achieving good yields. nih.goviucr.org

The investigation of these molecules reveals a significant focus on their potential as precursors to phthalocyanines. nih.goviucr.org Phthalocyanines derived from such precursors are of great interest due to their wide range of applications in catalysis, optics, and medicine. nih.goviucr.org Furthermore, the high thermal and oxidative stability of the phthalonitrile backbone makes these compounds excellent candidates for developing polymer composite materials with a high degree of cross-linking, suitable for high-technology sectors like aerospace and machinery. nih.govresearchgate.net The structural analysis, often carried out using single-crystal X-ray diffraction, has been crucial in understanding the molecular packing and intermolecular interactions that govern the material's properties. nih.goviucr.org

Identification of Research Gaps and Challenges

Despite the foundational work on synthesis and characterization, several research gaps and challenges remain. A significant portion of the existing literature focuses on the phthalonitrile derivative—4-(2-methoxyphenoxy)phthalonitrile—rather than the mono-nitrile compound, this compound. While the chemistry is related, the specific properties and applications of the mono-nitrile version are less explored. There is a need for more dedicated research on its unique physicochemical characteristics and potential uses.

A major challenge lies in the synthesis process. While methods for producing related compounds exist, they often involve high temperatures and require careful control of reaction conditions. nih.goviucr.org For broader industrial application, developing more efficient, scalable, and cost-effective synthetic routes is essential. Furthermore, the synthesis of many advanced benzonitrile (B105546) derivatives can require harsh conditions or complex multi-step procedures, which may limit their accessibility for late-stage functionalization and broader application. orgsyn.org Another gap is the limited exploration of the biological activities of this compound itself, although related structures have been investigated for medicinal chemistry applications.

Prospective Directions for Synthetic Innovations and Methodological Advancements

Future research should prioritize the development of innovative and efficient synthetic methodologies. Exploring "one-pot" synthesis strategies, similar to those developed for other benzonitriles like 4-methoxybenzonitrile, could significantly streamline the production process, improving yield and reducing costs. google.com Such methods avoid the isolation of intermediates, making the process more suitable for industrial-scale production. google.com

Advancements could also come from the adoption of modern catalytic systems to facilitate the ether linkage formation, which is central to the molecule's structure. Furthermore, developing milder reaction conditions for the introduction of the nitrile group or for modifications to the aromatic rings would be a significant step forward. Methodological advancements in purification techniques are also needed. For instance, moving beyond traditional recrystallization to more advanced chromatographic or filtration methods could improve the purity and yield of the final product. orgsyn.orgresearchgate.net

Exploration of Novel Applications in Emerging Technologies and Advanced Materials

The structural features of this compound make it a promising candidate for several emerging technologies. Its core structure is a diaryl ether, a common motif in high-performance polymers known for their thermal stability and chemical resistance. Future research could focus on polymerizing this compound or using it as a monomer to create novel polymers with tailored properties for advanced electronics or aerospace applications. nih.gov

Given that related phthalonitrile resins are used to create high-performance composites, this compound could be explored as a modifier or additive to enhance the properties of existing polymer systems. researchgate.net Its specific methoxy (B1213986) substitution pattern could impart unique solubility, processing, or final-state properties. In the realm of materials science, the molecule could serve as a precursor for specialized functional materials. The benzonitrile group is a versatile functional handle that can participate in various chemical transformations, opening pathways to new classes of materials with applications in areas such as nonlinear optics or as components in liquid crystal displays.

Q & A

Q. Advanced

- Protection-Deprotection : Use protecting groups (e.g., MOM for methoxy) to prevent side reactions during coupling steps .

- Catalyst Screening : Palladium complexes (e.g., Pd(PPh)) with ligands like SPhos enhance cross-coupling efficiency .

- Temperature Control : Gradual heating (e.g., reflux in THF) minimizes decomposition of the nitrile group.

- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves intermediates, as noted in for analogous multi-step syntheses.

What are the key solubility and stability considerations for handling this compound in experimental settings?

Q. Basic

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and slightly in methanol . Avoid aqueous solutions due to potential hydrolysis of the nitrile group.

- Stability : Store under inert gas (N/Ar) at 2–8°C to prevent oxidation of the methoxyphenoxy moiety. emphasizes similar storage protocols for bromo-formyl analogs.

How do steric and electronic effects of the methoxyphenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced

The methoxyphenoxy group exerts both steric hindrance and electron-donating effects:

- Steric Effects : The 2-methoxy substituent on the phenoxy ring may hinder nucleophilic attack at the ortho position, favoring para reactivity .

- Electronic Effects : The methoxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitutions. However, the nitrile group’s electron-withdrawing nature counterbalances this, requiring careful selection of reaction conditions (e.g., strong bases for SNAr reactions) .

What are the primary applications of this compound in medicinal chemistry research?

Basic

This compound serves as:

- A pharmacophore precursor for kinase inhibitors, leveraging its nitrile group for hydrogen bonding with ATP-binding pockets (analogous to ’s indazole-based inhibitors).

- A building block for bioactive molecules targeting G-protein-coupled receptors (GPCRs), as seen in arylaminomethylbenzonitrile derivatives .

How to resolve contradictions in reported biological activities of this compound derivatives across different studies?

Q. Advanced

- Comparative Assays : Standardize in vitro assays (e.g., enzyme inhibition IC measurements) across studies to minimize variability .

- Structural Analog Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy) to isolate structure-activity relationships (SAR), as done in for amino-methyl analogs.

- Reproducibility Checks : Validate results using orthogonal techniques (e.g., SPR for binding affinity vs. biochemical assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.